molecular formula C20H18N4O4S B2422282 (E)-5-(2-hydroxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 370847-98-6

(E)-5-(2-hydroxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2422282
CAS No.: 370847-98-6
M. Wt: 410.45
InChI Key: BUHRSODZDGJIEO-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-(2-hydroxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C20H18N4O4S and its molecular weight is 410.45. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(2-hydroxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(2-hydroxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5E)-5-[(2-hydroxyphenyl)methylidene]-2-[4-(2-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c25-17-8-4-1-5-14(17)13-18-19(26)21-20(29-18)23-11-9-22(10-12-23)15-6-2-3-7-16(15)24(27)28/h1-8,13,25H,9-12H2/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHRSODZDGJIEO-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=NC(=O)C(=CC4=CC=CC=C4O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=NC(=O)/C(=C\C4=CC=CC=C4O)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-(2-hydroxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest various biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

  • Molecular Formula : C20H18N4O4S
  • Molecular Weight : 410.45 g/mol
  • IUPAC Name : (5E)-5-[(2-hydroxyphenyl)methylidene]-2-[4-(2-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one

The compound's structure includes a thiazole moiety conjugated with a piperazine derivative and a hydroxyl group, which may enhance its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing piperazine and thiazole moieties exhibit notable antimicrobial properties. For instance, related piperazine derivatives have been shown to be effective against Gram-positive and Gram-negative bacteria. In studies, derivatives similar to (E)-5-(2-hydroxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one demonstrated significant inhibition against various bacterial strains such as Bacillus cereus and Escherichia coli .

Anticancer Activity

The thiazole ring is frequently associated with anticancer activity. Compounds derived from thiazoles have been evaluated for their effects on cell proliferation in various cancer cell lines. For example, thiazole-containing compounds have shown promising results in inhibiting the growth of tumor cells such as Huh7 and MDA-MB 231 . The presence of the piperazine group may also contribute to these effects by enhancing the compound's ability to penetrate cellular membranes.

Mechanistic Insights

The biological activity of (E)-5-(2-hydroxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one can be attributed to its ability to interact with specific molecular targets. The compound may act as an inhibitor of certain protein kinases involved in cancer progression, similar to other thiazole derivatives that have been studied .

Case Studies and Research Findings

In a study evaluating the biological activities of various thiazole derivatives, several compounds were tested for their IC50 values against different protein kinases. Notably, compounds with structural similarities to (E)-5-(2-hydroxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one were found to have potent inhibitory effects on kinases such as DYRK1A and GSK3α/β .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialPiperazine derivativesInhibition of Bacillus cereus, etc.
AnticancerThiazole analogsReduced proliferation in cancer cell lines
Kinase InhibitionThiazole-piperazine hybridsInhibition of DYRK1A, GSK3α/β

Scientific Research Applications

Overview

Thiazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. The thiazole ring is recognized for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Case Studies

  • A study demonstrated that thiazole derivatives exhibited significant activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM. The presence of electron-withdrawing groups, such as nitro groups, enhanced activity against these pathogens .
  • Another investigation focused on the synthesis of thiazole-containing compounds which were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, outperforming standard antibiotics like ciprofloxacin .

Data Table: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (mM)Reference
5bC. albicans3.92
5cA. niger4.01
27eS. aureus31.25
28dE. faecalis62.5

Overview

The anticancer potential of thiazole derivatives has gained attention due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

  • Research involving the synthesis of N-acylated thiazoles revealed promising anticancer activity against human glioblastoma and melanoma cell lines. The most active compound showed an IC50 value of approximately 23.30 ± 0.35 mM, indicating strong selectivity against cancer cells compared to normal cells .
  • Another study highlighted the efficacy of thiazole derivatives in inducing apoptosis in various cancer cell lines, with some compounds demonstrating IC50 values lower than those of standard chemotherapeutics like cisplatin .

Data Table: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (mM)Reference
Compound 19A549 (lung adenocarcinoma)>1000
Compound 20U251 (glioblastoma)<20
Compound XWM793 (melanoma)<30

Overview

The potential neuropharmacological effects of thiazole derivatives have also been explored, particularly their anticonvulsant properties.

Case Studies

  • A study investigated the anticonvulsant effects of thiazole-based compounds using a picrotoxin-induced convulsion model. The results indicated that certain analogues displayed significant protective effects against seizures .
  • Another research effort synthesized novel piperazine-containing hydrazone derivatives and evaluated their anticholinesterase activities, which are crucial for treating neurodegenerative diseases like Alzheimer's .

Data Table: Neuropharmacological Activity of Thiazole Derivatives

CompoundModelEffectivenessReference
Compound APicrotoxin-induced seizuresHigh protection
Compound BAChE inhibitionModerate

Q & A

Q. What is the optimized synthetic route for (E)-5-(2-hydroxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one?

The compound is synthesized via a condensation reaction between a thiazole precursor and substituted aldehydes. A typical procedure involves refluxing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid to form the thiazole core. Subsequent condensation with salicylaldehyde (for the hydroxybenzylidene moiety) and 4-(2-nitrophenyl)piperazine (for the piperazinyl group) is carried out in 1,4-dioxane with catalytic piperidine. The reaction is monitored by TLC, and the product is isolated via acidified ice/water precipitation, followed by recrystallization from dioxane .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Structural characterization employs:

  • ¹H/¹³C NMR : Peaks at δ 1.69–1.75 ppm (CH₂ groups) and aromatic proton shifts confirm the thiazole and piperazine frameworks.
  • IR Spectroscopy : Absorption bands near 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (OH stretch) validate key functional groups.
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry, bond angles (e.g., C5–C6–C1 = 116.88°), and confirms the (E)-configuration .

Q. What in vitro models are used to evaluate cytotoxicity?

The compound is screened against six human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblast (WI-38) cells using the sulforhodamine B (SRB) assay. Cells are maintained in RPMI-1640 medium with 5% FBS, and viability is assessed after 48-hour exposure. CHS-828 is used as a reference antitumor agent. DMSO (≤0.5%) serves as a vehicle control. IC₅₀ values are calculated to quantify potency .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Hydroxybenzylidene moiety : Enhances cytotoxicity via hydrogen bonding with cellular targets (e.g., kinase active sites).
  • 2-Nitrophenylpiperazine : Improves solubility and modulates receptor affinity. Replacement with electron-deficient groups (e.g., 4-chlorophenyl) reduces activity by ~40% in MCF-7 cells .
  • Thiazolidinone core : Oxidation to thiazole-2-thione derivatives increases metabolic stability but may reduce membrane permeability .

Q. What mechanistic pathways underlie its cytotoxic effects?

Proposed mechanisms include:

  • Apoptosis induction : Assessed via flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic populations.
  • Enzyme inhibition : Inhibition of carbonic anhydrase isoforms (hCA I/II) is measured using stopped-flow CO₂ hydration assays. IC₅₀ values correlate with cytotoxicity in HEPG-2 cells .
  • Reactive oxygen species (ROS) generation : Quantified using DCFH-DA fluorescence in HA22T liver cancer cells .

Q. How can computational methods predict target binding modes?

Molecular docking (e.g., AutoDock Vina) identifies potential interactions with kinases (e.g., EGFR) or DNA topoisomerases. Docking parameters include:

  • Grid box size : 60 × 60 × 60 Å centered on the ATP-binding pocket.
  • Scoring functions : MM/GBSA for binding energy calculations. The hydroxybenzylidene group forms hydrogen bonds with Thr766 (EGFR), while the nitrophenylpiperazine engages in π-π stacking with Phe723 .

Q. How should researchers address contradictions in cytotoxicity data across cell lines?

Discrepancies (e.g., higher IC₅₀ in DLD-1 vs. NUGC cells) may arise from:

  • Cell-specific uptake : Measure intracellular compound levels via LC-MS.
  • Resistance mechanisms : Evaluate ABC transporter expression (e.g., P-gp) using qPCR.
  • Assay variability : Validate protocols with parallel MTT and SRB assays .

Methodological Best Practices

  • Synthesis : Use anhydrous conditions and inert atmosphere to prevent byproducts. Monitor reactions via HPLC for intermediates.
  • Cytotoxicity assays : Include ≥3 biological replicates and normalize data to vehicle controls.
  • Computational studies : Cross-validate docking results with molecular dynamics simulations (100 ns trajectories) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.